molecular formula C26H28N2O6 B8104231 DBCO-PEG2-acid

DBCO-PEG2-acid

Cat. No.: B8104231
M. Wt: 464.5 g/mol
InChI Key: IZLCAESRDHFGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other applications in chemical biology and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG2-acid typically involves the conjugation of a DBCO group with a PEG chain. The DBCO group is known for its high reactivity in copper-free click chemistry reactions. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to achieve optimal yields. The product is then purified using techniques like chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG2-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper could be toxic .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound are triazole-linked conjugates. These products are formed through the SPAAC reaction between the DBCO group and azide-containing molecules .

Mechanism of Action

The mechanism of action of DBCO-PEG2-acid involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which is used to conjugate various biomolecules and drugs. The DBCO group provides the necessary strain to promote the cycloaddition reaction without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG2-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG2 spacer enhances the hydrophilicity of the compound, making it suitable for aqueous environments, while the DBCO group ensures high reactivity in click chemistry reactions .

Properties

IUPAC Name

3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLCAESRDHFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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